molecular formula C14H16FN3O B6897070 1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B6897070
M. Wt: 261.29 g/mol
InChI Key: KATBPZMEXGDHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic compound with a molecular formula of C13H16FN3O. It is known for its unique chemical structure, which includes a cyano group, a fluorine atom, and a pyrrolidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2-cyano-3-fluorobenzaldehyde with N,N-dimethylpyrrolidine-2-carboxamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and fluorine positions, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-cyano-3-fluorophenyl)acetamide: This compound has a similar structure but lacks the pyrrolidine ring.

    N-(2-cyano-3-fluorophenyl)-2-piperidinoacetamide: This compound contains a piperidine ring instead of a pyrrolidine ring.

    N-(2-cyano-3-fluorophenyl)pyrrole: This compound has a pyrrole ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-cyano-3-fluorophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-17(2)14(19)13-7-4-8-18(13)12-6-3-5-11(15)10(12)9-16/h3,5-6,13H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATBPZMEXGDHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.